molecular formula C6H11NO3 B8646697 3-Hexanone, 6-nitro- CAS No. 101009-82-9

3-Hexanone, 6-nitro-

Cat. No. B8646697
CAS RN: 101009-82-9
M. Wt: 145.16 g/mol
InChI Key: REKPTZKEGCXNHL-UHFFFAOYSA-N
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Description

3-Hexanone, 6-nitro- is a useful research compound. Its molecular formula is C6H11NO3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Hexanone, 6-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hexanone, 6-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

101009-82-9

Product Name

3-Hexanone, 6-nitro-

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

6-nitrohexan-3-one

InChI

InChI=1S/C6H11NO3/c1-2-6(8)4-3-5-7(9)10/h2-5H2,1H3

InChI Key

REKPTZKEGCXNHL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CCC[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A! Ethyl vinyl ketone (25 g, 0,297 mole) was slowly added to a solution of nitromethane (80 ml, 1.48 mole) and 1,1,3,3-tetramethylguanidine (3.7 ml, 0.029 mole) in acetonitrile (180 ml) while maintaining the room temperature by cooling with ice. The reaction mixture was stirred for 48 hours at room temperature, then added with water (70 ml), and the pH was corrected to 5 by acetic acid. The solvent was evaporated under vacuum and the aqueous phase was extracted with ethyl acetate (2×100 ml). The combined organic phases were washed with chilled water (100 ml) and anhydrified over sodium sulfate, then the solvent was evaporated under vacuum to give 42 g of crude 6-nitrohexan-3-one which was used as such in the next step.
Quantity
25 g
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reactant
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80 mL
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reactant
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3.7 mL
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reactant
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180 mL
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70 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To ethylvinylketone (41.4 g, 493 mmol) in MeOH (150 mL) and nitromethane (160 mL) was added sodium methoxide (ca. 123 mmol; 27 mL of a 25% solution in MeOH). The mixture was warmed to −10° C. over 30 min. After 1.5 h at −10° C., the mixture was quenched with saturated NH4Cl (250 mL) and water (250 mL). The mixture was pured into a separatory funnel and the lower organic layer was removed. The aqueous portion was extracted with CH2Cl2 (2×250 mL) and the combined organic portions were dried with MgSO4 and concentrated. The resultant liquid was reconcentrated from toluene (2×250 mL) followed by methanol (1×250 mL) to yield the desired material.
Quantity
41.4 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
160 mL
Type
reactant
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150 mL
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solvent
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solution
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Synthesis routes and methods III

Procedure details

To ethyl vinyl ketone (90.1 g, 1285 mmol) in 550 mL of methanol and 556 mL (10282 mmol) of nitromethane at −40° C. was added as a steady stream 84 mL (ca. 386 mmol) of 25% methanolic NaOMe. The resultant pale yellow slurry was allowed to warm to rt over 5 h, and was stirred overnight. The mixture was quenched with 300 mL of saturated NH4Cl followed by 250 mL water and 250 mL brine. The mixture was then extracted with CH2Cl2 (250 mL×4). The extracts were treated with MgSO4 and decolorizing carbon, filtered and concentrated to yield 154 g (92%) pale yelow liquid: 1H NMR: δ 4.43 (t, J=6.6 Hz, 2H), 2.56 (t, J=6.6 Hz, 2H), 2.44 (t, J=7.5 Hz, 2H), 2.25 (m, 2H), 1.06 (t, J=7.5 Hz, 3H).
Quantity
90.1 g
Type
reactant
Reaction Step One
Quantity
556 mL
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reactant
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Quantity
84 mL
Type
reactant
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Quantity
550 mL
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solvent
Reaction Step One
Yield
92%

Synthesis routes and methods IV

Procedure details

A solution of sodium methoxide in MeOH (4.6M, 6.46 mL, 29.7 mmol, 0.25 equiv) was added to a solution of ethyl vinyl ketone (11.78 mL, 119 mmol, 1 equiv) and nitromethane (19.3 mL, 357 mmol, 3 equiv) in MeOH (30 mL, 3 vol) at −30° C. The reaction mixture was then warmed to −10° C. for 1.5 h, quenched with half saturated ammonium chloride solution (100 mL), and then extracted with dichloromethane (3×100 mL). The combined organics were dried over sodium sulfate, concentrated and then stripped from toluene (2×100 mL) and MeOH (100 mL) to provide 15.2 g of approximately 95% pure 6-nitro-hexan-3-one as determined by 1H NMR.
Quantity
0 (± 1) mol
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reactant
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11.78 mL
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reactant
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19.3 mL
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reactant
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30 mL
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Quantity
6.46 mL
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solvent
Reaction Step One

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